molecular formula C14H14N6O2S B12932850 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide CAS No. 21271-87-4

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide

Cat. No.: B12932850
CAS No.: 21271-87-4
M. Wt: 330.37 g/mol
InChI Key: UPJXSIHACPCBRR-UHFFFAOYSA-N
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Description

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a benzenesulfonamide group linked to a pyrido[2,3-b]pyrazine moiety through an aminomethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides a versatile platform for the development of new compounds with tailored properties .

Properties

CAS No.

21271-87-4

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

4-[[(6-aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C14H14N6O2S/c15-12-7-11(13-14(20-12)18-6-5-17-13)19-8-9-1-3-10(4-2-9)23(16,21)22/h1-7H,8H2,(H2,16,21,22)(H3,15,18,19,20)

InChI Key

UPJXSIHACPCBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC3=NC=CN=C23)N)S(=O)(=O)N

Origin of Product

United States

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